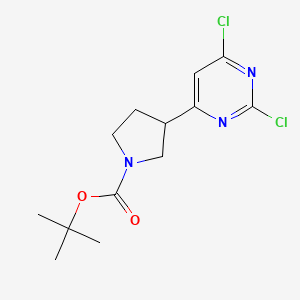

![molecular formula C8H8BrN3 B6315719 6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1639116-32-7](/img/structure/B6315719.png)

6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

概要

説明

“6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole” is a chemical compound with the molecular formula C8H8BrN3 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a 1,2,3-triazole ring . The triazole ring contains three consecutive nitrogen atoms .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 226.08 . It is a white to yellow solid at room temperature .科学的研究の応用

6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole has been studied for its potential applications in a wide range of fields, such as organic synthesis, drug discovery, and materials science. In organic synthesis, this compound has been used as a catalyst in the synthesis of various compounds, including polymers and pharmaceuticals. In drug discovery, this compound has been used as a lead compound for the development of new drug candidates. In materials science, this compound has been used as an additive for the production of polymers, composites, and other materials.

作用機序

Target of Action

It is known that triazole compounds, which include the 1,2,3-triazole ring, often exhibit a broad range of biological activities . They can interact with various enzymes and receptors in the body, contributing to their diverse pharmacological effects .

Mode of Action

For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with the target molecule, leading to changes in the target’s function .

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that triazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of triazole compounds .

実験室実験の利点と制限

The main advantage of 6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole for lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used as a catalyst in various reactions. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time, and it is also not very soluble in water, making it difficult to use in aqueous solutions.

将来の方向性

The potential applications of 6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole are vast and the possibilities for future research are exciting. Future research could focus on developing new methods for synthesizing this compound, exploring its potential applications in drug discovery and materials science, and investigating its mechanism of action and biochemical and physiological effects. Other potential directions for future research include exploring the potential for using this compound to modulate the activity of other enzymes, such as those involved in the metabolism of drugs, and studying the potential for using this compound as an antioxidant.

Safety and Hazards

The safety information for “6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole” indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may be harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

6-bromo-1,4-dimethylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-6(9)4-7-8(5)10-11-12(7)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNLSAVPQZZVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=NN2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)

![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)

![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)